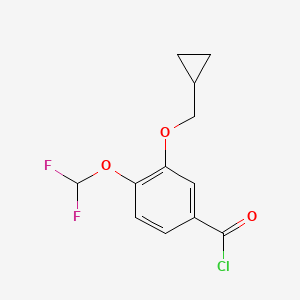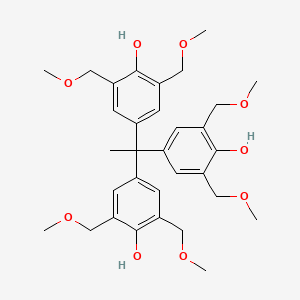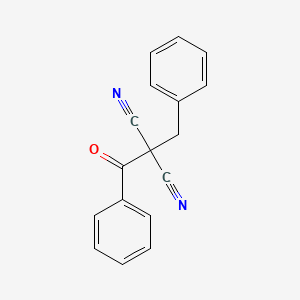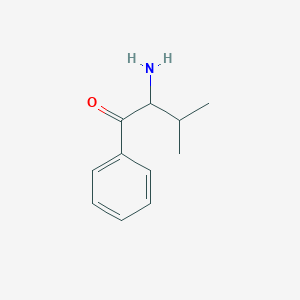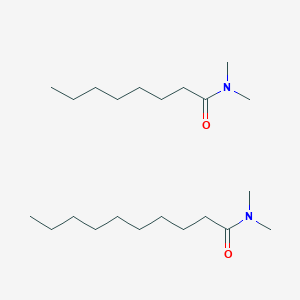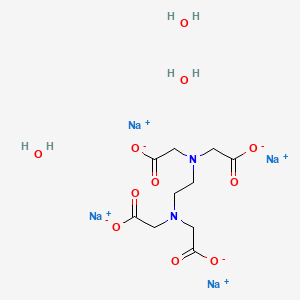
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride
描述
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride group attached to the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride typically involves the chlorination of 1-methyl-1H-indole-3-carboxylic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acid chloride, which is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Electrophilic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Halogenated Indoles: Formed from electrophilic halogenation reactions.
科学研究应用
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride involves its interaction with biological targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function and leading to biological effects .
相似化合物的比较
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Lacks the chloro and carbonyl chloride groups, making it less reactive.
2-Chloro-1H-indole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and biological activity.
1-Methyl-1H-indole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-1-methyl-1H-indole-3-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group, which confer distinct reactivity and potential biological activities. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
属性
IUPAC Name |
2-chloro-1-methylindole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-7-5-3-2-4-6(7)8(9(13)11)10(12)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZOOCUQQIHQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


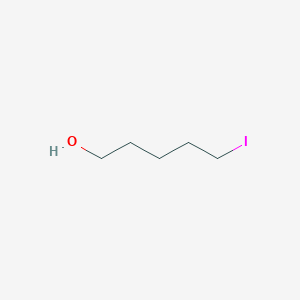
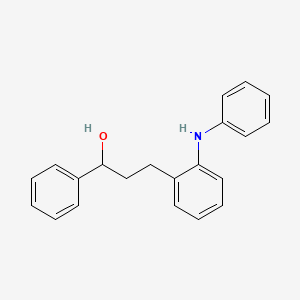

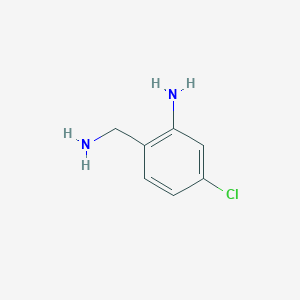

![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)
